molecular formula C11H10N2OS B12607943 2-(2-Methoxyphenyl)sulfanylpyrimidine CAS No. 646511-12-8

2-(2-Methoxyphenyl)sulfanylpyrimidine

Cat. No.: B12607943
CAS No.: 646511-12-8
M. Wt: 218.28 g/mol
InChI Key: TZRWMYUKNWGRGS-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)sulfanylpyrimidine is a chemical compound that belongs to the class of sulfanylpyrimidines. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)sulfanylpyrimidine typically involves the reaction of 2-methoxyphenylthiol with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)sulfanylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe for studying protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)sulfanylpyrimidine involves its interaction with specific molecular targets. For example, it can act as an electrophilic warhead, forming covalent bonds with nucleophilic sites on proteins, such as cysteine residues. This can lead to the inhibition of protein function or the modulation of protein activity, which is useful in drug development and biochemical research .

Properties

CAS No.

646511-12-8

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

2-(2-methoxyphenyl)sulfanylpyrimidine

InChI

InChI=1S/C11H10N2OS/c1-14-9-5-2-3-6-10(9)15-11-12-7-4-8-13-11/h2-8H,1H3

InChI Key

TZRWMYUKNWGRGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1SC2=NC=CC=N2

Origin of Product

United States

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